molecular formula C16H16N4O3S B2816260 4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034225-77-7

4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2816260
CAS No.: 2034225-77-7
M. Wt: 344.39
InChI Key: XTELNJKYDKGHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research, particularly in the field of kinase inhibition. Its molecular structure, which integrates a pyridazine ether linked to a benzonitrile sulfonamide via a piperidine ring, is a common pharmacophore found in scaffolds designed to target adenosine triphosphate (ATP)-binding sites of various protein kinases. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is implicated in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. As a research chemical, this compound serves as a valuable intermediate or a core structure for the design, synthesis, and optimization of novel therapeutic agents. Researchers utilize it to explore structure-activity relationships (SAR), to develop potent and selective inhibitors, and to probe complex biological mechanisms in cellular and biochemical assays . It is supplied exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. For comprehensive product specifications, handling, and safety information, researchers should refer to the specific supplier's documentation and the associated chemical data sheet .

Properties

IUPAC Name

4-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-11-13-5-7-15(8-6-13)24(21,22)20-10-2-3-14(12-20)23-16-4-1-9-18-19-16/h1,4-9,14H,2-3,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELNJKYDKGHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, with the CAS number 2034225-77-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, with a molecular weight of 344.4 g/mol. The compound features a complex structure that includes a piperidine ring, pyridazine moiety, and sulfonyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonyl groups exhibit antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its antibacterial action, making this compound a candidate for further investigation in this area.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Studies have demonstrated that piperidine derivatives can act as effective AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease . Additionally, the presence of the sulfonyl group enhances enzyme inhibition properties, suggesting potential therapeutic applications in enzyme-related disorders.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth . The sulfonamide group is linked to anticancer properties due to its ability to interfere with tumor cell metabolism.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Interaction : The sulfonamide moiety may interact with active sites of target enzymes, inhibiting their function.
  • Receptor Binding : The piperidine structure can facilitate binding to specific receptors involved in neurotransmission and cellular signaling.
  • Cellular Uptake : The hydrophilic nature of the pyridazine and sulfonyl groups may enhance cellular uptake, increasing the bioavailability of the compound within target tissues.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Antibacterial Studies : A series of synthesized compounds including piperidine derivatives were tested for antibacterial efficacy against multiple strains. Results indicated that modifications in the piperidine structure significantly influenced antibacterial potency .
  • AChE Inhibition : Research focusing on enzyme inhibitors revealed that compounds with the piperidine nucleus exhibited strong AChE inhibition, highlighting their potential for treating neurodegenerative diseases .
  • Anticancer Activity : In vitro studies demonstrated that related compounds could reduce viability in various cancer cell lines, suggesting that this compound may share similar anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other benzonitrile derivatives used in OLEDs, such as 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (referenced in a 2024 European patent) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Application Inferred Properties
4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile Benzonitrile Pyridazin-3-yloxy, Piperidine, Sulfonyl Potential OLEDs High thermal stability, TADF potential
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (Patent Compound) Benzonitrile Phenoxazine, Pyridine, Carbazole OLEDs (TADF) Efficient TADF, Electron transport

Key Differences and Implications

The sulfonyl group improves oxidative stability but may reduce hole-transport efficiency compared to carbazole derivatives. Patent Compound: Phenoxazine and carbazole are strong electron donors, enhancing thermally activated delayed fluorescence (TADF) efficiency. The pyridine moiety facilitates π-conjugation, improving charge mobility .

Electronic Properties: The patent compound’s phenoxazine-carbazole system enables a small singlet-triplet energy gap (ΔEST), critical for TADF. In contrast, the target compound’s pyridazine-sulfonyl system may exhibit larger ΔEST, requiring structural optimization for TADF applications.

Thermal Stability :

  • Sulfonyl groups typically enhance thermal stability. The target compound likely outperforms the patent compound in this aspect, which is advantageous for device longevity.

Synthetic Complexity: The patent compound’s multi-heterocyclic architecture (phenoxazine, pyridine, carbazole) requires complex synthesis. The target compound’s piperidine-pyridazine linkage may offer simpler modular synthesis routes.

Q & A

Q. What are the standard protocols for synthesizing 4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with pyridazine derivatives. Key steps require controlled temperatures (e.g., 0–5°C for sulfonylation) and solvents like dimethylformamide (DMF) to stabilize intermediates . Optimization involves adjusting solvent polarity, catalyst loadings (e.g., triethylamine for deprotonation), and reaction times. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural validation and purity assessment. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous conformation details, such as chair conformations in piperidine rings . Thin Layer Chromatography (TLC) is used for real-time reaction monitoring .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

Structural analogs suggest potential activity as enzyme inhibitors (e.g., kinase or protease inhibition) due to the sulfonyl group’s electrophilic properties and pyridazine’s ability to engage in π-π interactions. Mechanistic studies often employ in vitro assays like fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays) and pharmacokinetic profiling (e.g., microsomal stability tests) can clarify context-dependent activity. Computational docking studies may identify binding pose variations across targets .

Q. What computational strategies are effective in predicting the compound’s interaction with novel biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model ligand-receptor interactions, focusing on sulfonyl and pyridazine moieties. Pharmacophore mapping and Quantitative Structure-Activity Relationship (QSAR) models help prioritize derivatives for synthesis .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Stability studies using accelerated degradation conditions (e.g., 40°C/75% humidity) reveal susceptibility to hydrolysis or oxidation. Lyophilization or storage in inert atmospheres (argon) at −20°C is recommended for long-term preservation. Regular HPLC analysis ensures batch consistency .

Q. What strategies are employed to enhance solubility and bioavailability without compromising activity?

Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) improve aqueous solubility. Structural modifications, such as introducing hydrophilic groups on the benzonitrile moiety, can balance lipophilicity while maintaining target engagement .

Q. How can researchers validate the selectivity of this compound against related off-target proteins?

Competitive binding assays (e.g., radioligand displacement) and kinome-wide profiling using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) quantify selectivity. CRISPR-Cas9 knockout models of suspected off-targets further confirm specificity .

Methodological Considerations

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?

Use a Design of Experiments (DoE) approach to systematically vary substituents on the piperidine or pyridazine rings. Response surface methodology (RSM) identifies critical parameters (e.g., steric bulk, electronic effects) influencing activity. Parallel synthesis and high-throughput screening (HTS) accelerate SAR exploration .

Q. How should residual solvents and impurities be managed to meet regulatory standards for preclinical studies?

Follow ICH Q3C guidelines for residual solvents, employing gas chromatography (GC) with flame ionization detection (FID) for quantification. Preparative HPLC or trituration removes impurities. Document protocols in alignment with pharmacopeial standards (e.g., USP-NF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.